molecular formula C14H16FN5O B2720904 (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1234859-61-0

(4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2720904
CAS No.: 1234859-61-0
M. Wt: 289.314
InChI Key: HXNBQKQLRUVBCT-UHFFFAOYSA-N
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Description

The compound (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone features a piperazine core substituted at the 1-position with a 2-fluorophenyl group and at the 4-position with a 1-methyl-1H-1,2,3-triazole moiety linked via a methanone bridge. This structure combines pharmacologically relevant motifs: the piperazine ring is known for modulating receptor binding, the 2-fluorophenyl group enhances lipophilicity and metabolic stability, and the 1,2,3-triazole contributes to hydrogen bonding and π-π interactions.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c1-18-10-12(16-17-18)14(21)20-8-6-19(7-9-20)13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNBQKQLRUVBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Pharmacokinetics

It is known that the compound is an irreversible and non-competitive inhibitor of ents. This suggests that it may have a long-lasting effect once administered.

Biological Activity

The compound (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula of the compound is C19H22FN3C_{19}H_{22}FN_3, with a molecular weight of approximately 325.39 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and a triazole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The triazole ring is known for its antifungal properties, making this compound a candidate for treating fungal infections.
  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Neuropharmacological Effects : The piperazine moiety may confer anxiolytic or antidepressant-like effects.

Antimicrobial Activity

A study conducted on triazole derivatives highlighted the importance of the triazole ring in conferring antifungal properties. The compound demonstrated significant activity against Candida albicans and Aspergillus fumigatus, indicating its potential as an antifungal agent .

Antitumor Activity

In vitro assays have shown that the compound exhibits cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-712.5
A54915.0

These results suggest that the compound may inhibit cell proliferation through apoptosis induction mechanisms .

Neuropharmacological Effects

The piperazine component is associated with various central nervous system (CNS) activities. Research indicates that compounds with piperazine structures can act as serotonin receptor modulators, potentially leading to anxiolytic effects. Further studies are needed to elucidate the specific receptor interactions and resultant behavioral effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or tumor growth.
  • Receptor Modulation : Interaction with neurotransmitter receptors could mediate its neuropharmacological effects.
  • Cell Cycle Disruption : Evidence suggests that it may interfere with the cell cycle, leading to increased apoptosis in cancer cells.

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of various triazole derivatives, including our compound. Results demonstrated a significant reduction in fungal load in treated groups compared to controls, supporting its potential therapeutic use in fungal infections .

Case Study 2: Cytotoxicity in Cancer Research

In a comparative analysis of several piperazine derivatives, our compound was among the top candidates showing high cytotoxicity against MCF-7 and A549 cells. The study utilized flow cytometry to confirm apoptosis induction .

Scientific Research Applications

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . These transporters play a crucial role in nucleotide synthesis and regulation of adenosine function, which is significant in chemotherapy and other therapeutic areas.

Mode of Action

The compound acts as an irreversible and non-competitive inhibitor of ENTs, particularly showing selectivity towards ENT2 over ENT1. By inhibiting these transporters, it disrupts nucleoside uptake, affecting nucleotide synthesis pathways and adenosine signaling.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The triazole ring confers antifungal properties, making it a candidate for treating fungal infections.
  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Neuropharmacological Effects : The piperazine moiety may provide anxiolytic or antidepressant-like effects.

Antimicrobial Activity

Studies have shown that derivatives containing the triazole ring demonstrate significant antifungal activity. For instance, the compound has been tested against Candida albicans and Aspergillus fumigatus , showing promising results as an antifungal agent.

Antitumor Activity

In vitro assays have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in studies:

Cell LineIC50 (µM)
MCF-712.5
A54915.0

These values suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction.

Neuropharmacological Effects

Compounds with piperazine structures are known for their central nervous system activities. Research indicates that they can act as serotonin receptor modulators, potentially leading to anxiolytic effects. Further studies are warranted to explore specific receptor interactions and behavioral outcomes.

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of various triazole derivatives, including this compound. Results indicated a significant reduction in fungal load in treated groups compared to controls, highlighting its potential therapeutic use against fungal infections.

Case Study 2: Cytotoxicity in Cancer Research

In comparative analyses involving several piperazine derivatives, this compound ranked among the top candidates for high cytotoxicity against MCF-7 and A549 cells. Flow cytometry was utilized to confirm apoptosis induction, reinforcing its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing in substituents on the piperazine, triazole, or aromatic moieties. Key differences in physicochemical properties and biological activities are summarized in Table 1.

2.1 Substituent Variations on the Piperazine Ring
  • 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351): Replaces the triazole with a second fluorophenyl group. The 3-chloro substitution on the phenyl ring increases logP (3.456) compared to the target compound, suggesting higher lipophilicity.
  • (4-Chloro-3-nitrophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone (SMI481): Features a chloro-nitrobenzoyl group instead of the triazole. The nitro group introduces strong electron-withdrawing effects, likely enhancing electrophilic interactions in PPIs. This compound is reported as a ≥98% pure inhibitor of smooth muscle myosin light-chain kinase .
2.2 Substituent Variations on the Triazole Ring
  • (1-Methyl-1H-1,2,3-triazol-4-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (O-Methoxy-Nucleozin): Replaces the 2-fluorophenyl with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group increases metabolic stability and logD. This compound stabilizes viral nucleoprotein oligomers by bridging dimer interfaces, demonstrating the triazole’s role in PPI modulation .
  • (1-(Adamantan-1-yl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (n4b): Substitutes the 2-fluorophenyl with an adamantane group. Adamantane’s bulkiness enhances hydrophobic interactions but may reduce solubility. The free amine in n4b forms a hydrochloride salt (4b), improving crystallinity .
2.3 Hybrid Structures with Additional Heterocycles
  • (6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone: Incorporates an imidazo-pyridine ring instead of a simple triazole.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight logP Key Features Biological Activity/Notes Reference
Target Compound C₁₇H₁₆FN₅O 341.34 ~2.8* 2-Fluorophenyl, 1-methyltriazole Hypothesized PPI modulation
Y030-1351 C₁₇H₁₆ClFN₂O 318.78 3.456 3-Chlorophenyl, achiral
SMI481 C₁₇H₁₅ClFN₃O₃ 363.77 ~4.0 Chloro-nitrobenzoyl, electron-withdrawing SMMLCK inhibitor, ≥98% purity
O-Methoxy-Nucleozin C₂₀H₁₈F₃N₅O 425.39 ~3.5 Trifluoromethylphenyl, triazole Stabilizes viral nucleoprotein oligomers
n4b C₁₇H₂₅N₅O 339.42 ~3.2 Adamantane-triazole, free amine Hydrochloride salt (4b) enhances solubility
Imidazo-Pyridine Hybrid C₂₂H₂₂ClN₇O 451.91 ~4.1 Imidazo-pyridine, cyclopropyl-triazole Antileishmanial/antitrypanosomal activity

*Estimated based on analogous structures.

Key Findings and Implications

Role of Fluorine : The 2-fluorophenyl group in the target compound balances lipophilicity and metabolic stability, contrasting with SMI481’s chloro-nitro group, which prioritizes strong electrophilic interactions .

Triazole Flexibility : The 1-methyl-1H-1,2,3-triazole allows scaffold hopping (e.g., replacing isoxazole in O-methoxy-nucleozin) without losing PPI-stabilizing activity .

Piperazine Modifications : Bulky substituents (e.g., adamantane in n4b) improve hydrophobic binding but may require salt formation for solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, and what challenges arise during its synthesis?

  • Methodological Answer : The compound can be synthesized via acylation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives with 4-(2-fluorophenyl)piperazine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) and coupling it with the piperazine moiety under basic conditions (e.g., N,N-diisopropylethylamine in DCM) . Challenges include controlling regioselectivity during triazole substitution and minimizing side reactions from the fluorophenyl group’s electron-withdrawing effects. Purification often requires flash chromatography or crystallization with Et₂O .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying the piperazine and triazole moieties. For example, the 2-fluorophenyl group shows distinct aromatic proton splitting patterns (δ ~7.0–7.4 ppm), while the piperazine CH₂ groups resonate at δ ~2.4–3.5 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight, and HPLC (with UV detection at 254 nm) assesses purity (>95%). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated in similar piperazin-1-yl methanone derivatives .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for analogous piperazine derivatives recommend using personal protective equipment (PPE: gloves, lab coat, goggles) and working in a fume hood due to potential respiratory irritation . The compound should be stored in a tightly sealed container at 2–8°C to prevent degradation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste under local regulations .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluorophenyl and triazole groups influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The 2-fluorophenyl group enhances metabolic stability via reduced CYP450-mediated oxidation, while its electron-withdrawing nature may lower the pKa of the piperazine nitrogen, affecting protonation-dependent binding to targets like serotonin or dopamine receptors . The 1-methyltriazole contributes to π-π stacking interactions in enzyme active sites, as observed in kinase inhibitors. Computational studies (e.g., DFT for charge distribution or molecular docking) can quantify these effects .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., receptor binding vs. cellular efficacy)?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., buffer pH affecting protonation states) or off-target interactions. To address this:

  • Perform counter-screenings against related receptors (e.g., 5-HT₁A vs. 5-HT₂A) .
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics independently of fluorescence/radioactive labels .
  • Optimize cellular permeability via logP adjustments (e.g., introducing polar groups without disrupting target affinity) .

Q. How can intermolecular interactions (e.g., hydrogen bonding, hydrophobic effects) be analyzed to improve crystallization for X-ray studies?

  • Methodological Answer : Co-crystallization with target proteins (e.g., kinases) or small-molecule co-formers (e.g., carboxylic acids) can enhance crystal lattice stability. For example, the trifluoroacetate counterion in similar compounds facilitates hydrogen bonding with water molecules, improving crystal packing . Solvent screening (e.g., DCM/EtOAc mixtures) and slow evaporation techniques are critical for obtaining diffraction-quality crystals.

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